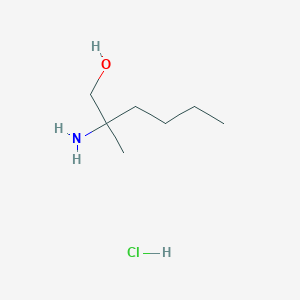

2-Amino-2-methylhexan-1-ol hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-2-methylhexan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO.ClH/c1-3-4-5-7(2,8)6-9;/h9H,3-6,8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPNSNLXHQFECHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Academic Significance of Branched Amino Alcohol Architectures in Organic Chemistry

Branched amino alcohols are a class of organic compounds characterized by the presence of both an amine (-NH2) and a hydroxyl (-OH) functional group attached to a non-linear carbon skeleton. alfa-chemistry.commasterorganicchemistry.com This unique structural arrangement imparts a combination of properties that make them highly valuable in various domains of organic chemistry. Their ability to engage in hydrogen bonding via both the hydroxyl and amino groups influences their solubility and boiling points. masterorganicchemistry.com

The primary academic significance of these architectures, particularly chiral amino alcohols, lies in their extensive application in asymmetric synthesis. nih.govpolyu.edu.hk They serve as:

Chiral Auxiliaries: By temporarily incorporating a chiral amino alcohol into a prochiral substrate, chemists can direct subsequent reactions to favor the formation of one enantiomer over another.

Chiral Ligands: Branched amino alcohols are precursors to a wide variety of ligands used in metal-catalyzed asymmetric reactions. polyu.edu.hk These ligands coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of reactions such as reductions, alkylations, and additions. polyu.edu.hk

Building Blocks: They are integral starting materials or intermediates in the synthesis of complex, biologically active molecules and natural products. alfa-chemistry.comfrontiersin.org Many pharmaceuticals contain the amino alcohol motif as a key structural feature. frontiersin.orgacs.org

The development of synthetic routes to enantiomerically pure amino alcohols is a major focus of chemical research, with methods including asymmetric aminohydroxylation, ring-opening of epoxides, and biocatalytic reductive amination. frontiersin.orgdiva-portal.org

Research Trajectories of 2 Amino 2 Methylhexan 1 Ol Hydrochloride and Its Derivatives

2-Amino-2-methylhexan-1-ol (B12515589) hydrochloride is a specific example of a branched amino alcohol that has garnered attention in chemical research. Its structure, featuring a tertiary carbon atom bonded to an amino group, a methyl group, a butyl group, and a hydroxymethyl group, makes it a valuable chiral building block. musechem.com

Research involving this compound and its derivatives primarily follows several trajectories:

Asymmetric Synthesis: The core application of 2-Amino-2-methylhexan-1-ol is as a chiral auxiliary or a precursor for chiral ligands in asymmetric catalysis, leveraging its defined stereocenter to control the stereochemical course of a reaction. musechem.com

Synthesis of Novel Derivatives: Researchers actively explore the synthesis of new molecules starting from 2-Amino-2-methylhexan-1-ol. By modifying the amino or hydroxyl groups, new compounds with potentially unique chemical or biological properties can be created. researchgate.netresearchgate.net For instance, the amino group can be converted into amides or more complex nitrogen-containing heterocycles, while the hydroxyl group can be transformed into ethers or esters.

Resolving Agent: Chiral amines are often used as resolving agents to separate racemic mixtures of chiral acids. The enantiomerically pure form of 2-Amino-2-methylhexan-1-ol can react with a racemic acid to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing them to be separated by methods like fractional crystallization. google.com

The hydrochloride salt form of the compound enhances its stability and water solubility, which can be advantageous for certain applications and for handling and storage.

Stereochemical Considerations and Chiral Centers Within the Aminohexanol Framework

Established Synthetic Pathways to 2-Amino-2-methylhexan-1-ol

Several foundational synthetic routes are employed for the preparation of 2-amino-2-methylhexan-1-ol. These methods are often characterized by their reliability and applicability to a range of amino alcohols.

Reductive Amination Approaches to Amino Alcohols

Reductive amination is a widely used method for synthesizing amines from carbonyl compounds. wikipedia.org This process involves the reaction of a ketone or aldehyde with an amine to form an imine intermediate, which is then reduced to the corresponding amine. wikipedia.orglibretexts.org For the synthesis of 2-amino-2-methylhexan-1-ol, a suitable starting material would be a corresponding α-hydroxy ketone. The reaction proceeds by the asymmetric reductive amination of the α-hydroxy ketone, often facilitated by engineered amine dehydrogenases (AmDHs) for high stereoselectivity. nih.govfrontiersin.org

Key aspects of this approach include:

One-Pot Synthesis: It is a common method for producing amines and can often be performed in a single reaction vessel under mild conditions. wikipedia.org

Biocatalysis: Engineered enzymes like AmDHs can be used to catalyze the reductive amination, offering high enantioselectivity and environmentally benign reaction conditions. nih.govfrontiersin.orgfrontiersin.org

Reducing Agents: Various reducing agents can be employed, with sodium cyanoborohydride being a common choice for this transformation. evitachem.comlibretexts.org

Table 1: Comparison of Reductive Amination Strategies

| Strategy | Key Features | Advantages | Disadvantages |

|---|---|---|---|

| Chemical Reduction | Use of chemical reducing agents (e.g., NaBH3CN). evitachem.comlibretexts.org | Broad applicability, well-established. | May require harsh conditions, stoichiometric reagents. frontiersin.org |

| Biocatalytic Reduction | Employs enzymes like Amine Dehydrogenases (AmDHs). nih.govfrontiersin.org | High stereoselectivity, mild conditions, green chemistry. frontiersin.org | Enzyme availability and stability can be limiting. frontiersin.org |

| Catalytic Hydrogenation | Utilizes a metal catalyst (e.g., Nickel) and hydrogen gas. wikipedia.org | Can be cost-effective for large-scale production. | Requires specialized equipment for handling hydrogen gas. acs.org |

Organometallic Reagent-Based Syntheses (e.g., Grignard Reactions for related alcohols)

Organometallic reagents, particularly Grignard reagents, are powerful tools for forming carbon-carbon bonds. blogspot.com While not a direct route to the amino alcohol, Grignard reactions are instrumental in synthesizing the alcohol precursors. For instance, the synthesis of 2-methyl-2-hexanol (B1585243) can be achieved by reacting a Grignard reagent, such as n-butylmagnesium bromide, with a ketone like acetone. blogspot.comyoutube.comresearchgate.netchegg.com

The general steps for a Grignard synthesis of a related tertiary alcohol are:

Formation of the Grignard Reagent: An alkyl or aryl halide reacts with magnesium metal in an ether solvent. blogspot.comresearchgate.net

Reaction with a Carbonyl Compound: The Grignard reagent adds to the carbonyl group of a ketone or aldehyde. blogspot.comresearchgate.net

Hydrolysis: The resulting magnesium salt is hydrolyzed to yield the alcohol. blogspot.comresearchgate.net

Subsequent chemical transformations would be necessary to introduce the amino group at the C2 position to arrive at 2-amino-2-methylhexan-1-ol.

Multi-Step Conversions from Aldehydes or Carboxylic Acid Derivatives

The synthesis of 2-amino-2-methylhexan-1-ol can also be accomplished through multi-step sequences starting from more readily available aldehydes or carboxylic acid derivatives. These pathways offer flexibility in introducing the required functional groups. A plausible route could involve the conversion of a carboxylic acid to an amide, followed by reduction and subsequent functional group manipulations.

Biocatalytic strategies have also been developed for the multi-step synthesis of chiral amino alcohols. researchgate.net For example, a cascade of enzymatic reactions can be employed to build the carbon skeleton and introduce the amino and hydroxyl groups with high stereocontrol. researchgate.net These methods are often more sustainable and can operate under mild conditions. researchgate.net

Enantioselective Synthesis of Chiral 2-Amino-2-methylhexan-1-ol

Due to the presence of a stereocenter at the C2 position, the enantioselective synthesis of 2-amino-2-methylhexan-1-ol is of significant interest, particularly for pharmaceutical applications. musechem.com

Chiral Catalyst-Mediated Asymmetric Synthesis

The use of chiral catalysts is a cornerstone of modern asymmetric synthesis. westlake.edu.cn These catalysts can direct a reaction to preferentially form one enantiomer over the other. For the synthesis of chiral amino alcohols, several catalytic systems have been developed:

Copper-Catalyzed Reactions: Copper-based catalysts have been utilized for the enantioselective construction of amino alcohols. nih.gov These methods can provide access to all possible stereoisomers of the product. nih.gov

Ruthenium-Catalyzed Hydrogenation: Chiral ruthenium catalysts are effective for the asymmetric transfer hydrogenation of unprotected α-ketoamines, yielding chiral 1,2-amino alcohols with high enantioselectivity. acs.org

Chromium-Catalyzed Couplings: Chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines have been developed for the synthesis of chiral β-amino alcohols. westlake.edu.cn

Table 2: Overview of Chiral Catalysts in Amino Alcohol Synthesis

| Catalyst Type | Reaction | Key Advantages |

|---|---|---|

| Copper-based nih.gov | Hydrosilylation and hydroamination of enals/enones. | High chemo-, regio-, diastereo-, and enantioselectivity. nih.gov |

| Ruthenium-based acs.org | Asymmetric transfer hydrogenation of α-ketoamines. | High enantioselectivities (>99% ee) and yields. acs.org |

| Chromium-based westlake.edu.cn | Asymmetric cross aza-pinacol couplings. | Efficient synthesis of β-amino alcohols with adjacent chiral centers. westlake.edu.cn |

Asymmetric Induction Strategies for Amino Alcohol Stereochemistry

Asymmetric induction refers to the preferential formation of one diastereomer or enantiomer over another due to the influence of a chiral feature in the substrate, reagent, or catalyst. wikipedia.org This principle is fundamental to controlling the stereochemistry of 2-amino-2-methylhexan-1-ol.

Strategies for asymmetric induction in amino alcohol synthesis include:

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed.

Substrate Control: The inherent chirality within a starting material can influence the stereochemistry of subsequent reactions.

Reagent Control: The use of a chiral reagent can induce asymmetry in the product.

For example, the addition of metalloenamines derived from N-sulfinyl imines to aldehydes has been shown to be a highly diastereoselective method for preparing precursors to syn- and anti-1,3-amino alcohols. nih.gov

Diastereoselective and Enantiomeric Resolution Techniques

The synthesis of 2-Amino-2-methylhexan-1-ol from achiral starting materials typically results in a racemic mixture, which is a 50:50 combination of both enantiomers. libretexts.org The separation of these enantiomers, a process known as resolution, is crucial for applications where a specific stereoisomer is required. libretexts.org Common strategies for the resolution of racemic amino alcohols include the formation of diastereomeric salts and chiral chromatography.

Diastereomeric Salt Formation and Fractional Crystallization

One of the most established methods for resolving racemic amines is by reacting them with a chiral acid. wikipedia.org This reaction converts the pair of enantiomers into a pair of diastereomeric salts. libretexts.org Diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. libretexts.orgwikipedia.org

For the resolution of racemic 2-Amino-2-methylhexan-1-ol, a chiral acid, such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid, could be employed. libretexts.org The process would involve dissolving the racemic amino alcohol and the chiral resolving agent in a suitable solvent. One of the diastereomeric salts would preferentially crystallize out of the solution due to its lower solubility. wikipedia.org This salt can then be isolated by filtration. The resolved enantiomer of the amino alcohol can be recovered by treating the separated diastereomeric salt with a base to neutralize the acid. The other enantiomer can be recovered from the mother liquor.

The efficiency of this process is dependent on the choice of the resolving agent and the crystallization solvent, often requiring empirical optimization.

Enantiomeric Resolution by Chiral Chromatography

Chiral chromatography is another powerful technique for the separation of enantiomers. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. For amino alcohols, derivatization to a less polar form, such as an N-acyl derivative, may be necessary to improve the separation efficiency on certain CSPs. nih.gov High-performance liquid chromatography (HPLC) with a chiral column is a common application of this technique for analytical and preparative-scale separations. nih.gov

| Technique | Principle | Key Considerations |

| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differential solubility. libretexts.orgwikipedia.org | Choice of resolving agent and solvent is critical; process can be laborious and may require optimization. wikipedia.org |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase, leading to separation. nih.gov | May require derivatization of the amino alcohol; selection of the appropriate chiral column and mobile phase is essential. nih.gov |

Preparation of this compound Salt and its Crystalline Forms

The hydrochloride salt of 2-Amino-2-methylhexan-1-ol can be prepared by reacting the free base with hydrochloric acid. google.com The resulting salt is often a crystalline solid, which can be advantageous for purification and handling due to its increased stability and ease of filtration. google.comnih.gov

The general procedure involves dissolving 2-Amino-2-methylhexan-1-ol in a suitable organic solvent, such as ethanol (B145695), isopropanol, or ethyl acetate. google.comgoogle.com A solution of hydrochloric acid (either aqueous or dissolved in an organic solvent like ethanol) is then added to the amino alcohol solution, typically with stirring. google.com The hydrochloride salt will precipitate out of the solution, and the crystallization process can often be promoted by cooling the mixture. google.com The solid salt is then collected by filtration, washed with a cold solvent to remove any impurities, and dried.

The formation of different crystalline forms, or polymorphs, is a possibility for organic salts. researchgate.net These different forms can have distinct physical properties. The specific crystalline form obtained can be influenced by factors such as the solvent used for crystallization, the rate of cooling, and the presence of impurities.

Characterization of Crystalline Forms

To identify and characterize the crystalline form(s) of this compound, several analytical techniques can be employed:

Powder X-ray Diffraction (PXRD): This is a primary technique used to identify crystalline phases. Each crystalline form produces a unique diffraction pattern, which serves as a fingerprint for that specific form. researchgate.netnih.gov

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It can be used to determine the melting point and detect phase transitions, which are characteristic of a specific crystalline form. researchgate.net

Single-Crystal X-ray Diffraction: When suitable single crystals can be grown, this technique provides detailed information about the three-dimensional arrangement of atoms and molecules in the crystal lattice. nih.govnih.gov

Infrared (IR) Spectroscopy: The IR spectrum can provide information about the functional groups and bonding within the crystal, which can differ between polymorphs. researchgate.net

| Analytical Technique | Information Provided |

| Powder X-ray Diffraction (PXRD) | Unique diffraction pattern for each crystalline form, serving as a "fingerprint". researchgate.netnih.gov |

| Differential Scanning Calorimetry (DSC) | Melting point, and information on phase transitions and polymorphism. researchgate.net |

| Single-Crystal X-ray Diffraction | Detailed three-dimensional molecular and crystal structure. nih.govnih.gov |

| Infrared (IR) Spectroscopy | Information on functional groups and intermolecular interactions within the crystal lattice. researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of organic molecules. For a chiral compound such as this compound, specific NMR methods are employed to analyze its three-dimensional structure and differentiate between its stereoisomers.

Application of Chiral Solvating Agents in Enantiodifferentiation

Chiral Solvating Agents (CSAs) are used in NMR spectroscopy to distinguish between enantiomers. By forming transient diastereomeric complexes with the analyte, CSAs induce separate signals for the R- and S-enantiomers in the NMR spectrum. This allows for the determination of enantiomeric excess. While this is a standard and powerful technique, no studies demonstrating the use of CSAs with this compound have been identified.

Elucidation of Absolute and Relative Configurations

The determination of the absolute and relative configurations of stereocenters is crucial for understanding a molecule's biological activity. Techniques such as the Mosher's method or the application of chiral derivatizing agents, in conjunction with NMR analysis, are commonly used. Regrettably, no literature detailing the elucidation of the absolute or relative configuration of this compound could be located.

Multi-Dimensional NMR Techniques for Complex Structural Assignment

Multi-dimensional NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in unambiguously assigning the proton (¹H) and carbon (¹³C) signals, especially for complex structures. These experiments provide connectivity information between atoms within the molecule. A search for such multi-dimensional NMR data for this compound did not yield any specific results.

X-ray Crystallography and Solid-State Characterization

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, offering definitive proof of molecular structure and stereochemistry.

X-ray Powder Diffraction (XRPD) for Crystalline Polymorphs

X-ray Powder Diffraction (XRPD) is a key analytical tool for identifying and characterizing different crystalline forms (polymorphs) of a compound. Each polymorph produces a unique diffraction pattern. The investigation for published XRPD data or studies on the potential polymorphism of this compound was unsuccessful.

Analysis of Salt Forms and Co-Crystals

The hydrochloride salt of 2-Amino-2-methylhexan-1-ol is formed by the protonation of the primary amino group by hydrochloric acid. This ionic interaction is a primary determinant of the compound's solid-state properties. Beyond this simple salt, the potential for forming other salt forms or co-crystals exists, which could significantly alter its physicochemical properties such as solubility, melting point, and stability.

Salt Forms: The formation of alternative salt forms would involve reacting 2-Amino-2-methylhexan-1-ol with different acids. The resulting crystalline structures would be influenced by factors such as the size and shape of the counter-ion and the hydrogen bonding networks established.

Co-crystals: Co-crystals are multi-component crystals in which the components are held together by non-ionic interactions, primarily hydrogen bonding. For 2-Amino-2-methylhexan-1-ol, the hydroxyl and amino groups are excellent hydrogen bond donors, while the oxygen and nitrogen atoms can act as acceptors. This makes the molecule a prime candidate for forming co-crystals with suitable co-formers, such as carboxylic acids or other molecules with complementary hydrogen bonding sites. nih.gov Amino acids, with their zwitterionic nature and ability to form robust hydrogen bonds, are often explored as co-formers in co-crystal development. nih.gov

Screening and Characterization: The screening for new salt forms and co-crystals is a critical step in pharmaceutical development. crystallizationsystems.com Techniques such as slurry crystallization, solvent evaporation, and grinding can be employed to explore different crystalline forms. nih.govacs.org Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a rapid and non-destructive method for screening the results of these experiments. nih.gov Changes in the vibrational modes of the functional groups involved in hydrogen bonding provide a clear indication of the formation of a new solid phase. nih.gov

The following table outlines the expected interactions in potential salt forms and co-crystals of 2-Amino-2-methylhexan-1-ol.

| Crystal Form | Interacting Species | Primary Interactions | Expected Impact on Physicochemical Properties |

| Hydrochloride Salt | 2-Amino-2-methylhexan-1-ol, HCl | Ionic bond (NH3+...Cl-), Hydrogen bonding | High melting point, good aqueous solubility |

| Co-crystal | 2-Amino-2-methylhexan-1-ol, Co-former (e.g., dicarboxylic acid) | Hydrogen bonding (O-H...O=C, N-H...O=C) | Modified solubility, melting point, and stability |

Ancillary Spectroscopic Methods for Structural Confirmation (e.g., IR, Mass Spectrometry, Circular Dichroism)

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of this compound.

Infrared (IR) Spectroscopy:

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. nih.gov For this compound, the IR spectrum would be characterized by absorption bands corresponding to the vibrations of its key functional groups. The protonation of the amino group in the hydrochloride salt would significantly influence the N-H stretching vibrations.

The table below summarizes the expected characteristic IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |

| O-H (Alcohol) | Stretching | 3200-3600 | Broad |

| N-H (Protonated Amine) | Stretching | 2800-3200 | Broad, often superimposed on C-H stretch |

| C-H (Alkyl) | Stretching | 2850-2960 | Strong, sharp |

| N-H (Protonated Amine) | Bending | 1500-1600 | Medium |

| C-O (Alcohol) | Stretching | 1000-1260 | Strong |

Mass Spectrometry:

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. For 2-Amino-2-methylhexan-1-ol, the molecular ion peak (M+) may be weak or absent in the mass spectrum. libretexts.org The fragmentation of amino alcohols is typically characterized by two main pathways: alpha-cleavage and dehydration. libretexts.org

Alpha-Cleavage: This involves the breaking of a carbon-carbon bond adjacent to the nitrogen or oxygen atom. libretexts.orgyoutube.com For 2-Amino-2-methylhexan-1-ol, the most likely alpha-cleavage would be the loss of the butyl group, leading to a prominent fragment.

Dehydration: The loss of a water molecule (18 amu) from the molecular ion can also occur, though it is often a less dominant pathway compared to alpha-cleavage for amino alcohols. libretexts.org

The following table outlines the predicted key fragments in the mass spectrum of 2-Amino-2-methylhexan-1-ol.

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| [M]+ | C₇H₁₇NO+ | Molecular Ion |

| [M-C₄H₉]+ | C₃H₈NO+ | Alpha-cleavage (loss of butyl radical) |

| [M-H₂O]+ | C₇H₁₅N+ | Dehydration |

Circular Dichroism (CD) Spectroscopy:

Since 2-Amino-2-methylhexan-1-ol is a chiral molecule, circular dichroism spectroscopy can be used to investigate its chiroptical properties. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. acs.org While the native molecule may not have a strong chromophore for CD analysis in the near-UV region, derivatization or complexation with a chromophoric agent can induce a measurable CD spectrum. rsc.orgnsf.gov This induced circular dichroism can be used to determine the absolute configuration of the chiral center. rsc.org The sign of the Cotton effect in the induced CD spectrum can often be correlated with the stereochemistry of the amino alcohol. acs.org

Computational and Theoretical Investigations of 2 Amino 2 Methylhexan 1 Ol Hydrochloride

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For 2-Amino-2-methylhexan-1-ol (B12515589) hydrochloride, methods like Density Functional Theory (DFT), Møller–Plesset perturbation theory, and coupled cluster theory would provide deep insights into its electronic structure and behavior.

Density Functional Theory (DFT) is a widely used method that balances computational cost and accuracy, making it suitable for a molecule of this size. DFT calculations can determine the optimized molecular geometry, vibrational frequencies, and electronic properties. For instance, a study on the carbamate (B1207046) of 2-amino-2-methyl-1-propanol (B13486) (AMP) utilized DFT to investigate its structural and electronic properties. rsc.org Similar calculations for 2-Amino-2-methylhexan-1-ol would yield crucial data on bond lengths, bond angles, and dihedral angles, defining its most stable three-dimensional structure.

Furthermore, DFT is instrumental in analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Møller–Plesset (MP) perturbation theory and Coupled Cluster (CC) theory are higher-level ab initio methods that offer greater accuracy, particularly for electron correlation effects, albeit at a significantly higher computational cost. These methods are often used to obtain benchmark energies for specific molecular conformations or reaction transition states. For example, in studies of the atmospheric degradation of AMP, high-accuracy single-point energy calculations were performed to refine the energy landscape of the reaction pathways. nih.govacs.orgwhiterose.ac.uk

An illustrative summary of electronic properties that could be calculated for 2-Amino-2-methylhexan-1-ol using DFT is presented below.

| Property | Description | Hypothetical Value |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | 1.2 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity. | 7.7 eV |

| Dipole Moment | Measure of the net molecular polarity. | 3.4 D |

| Mulliken Atomic Charges | Calculated partial charges on individual atoms, indicating sites for nucleophilic/electrophilic attack. | N: -0.8, O: -0.6 |

Conformational Analysis and Potential Energy Surface Mapping

Due to the presence of multiple single bonds, 2-Amino-2-methylhexan-1-ol is a conformationally flexible molecule. Conformational analysis aims to identify the stable conformers (rotamers) and the energy barriers between them. This is achieved by systematically rotating the molecule around its flexible dihedral angles and calculating the potential energy at each step, thereby mapping the potential energy surface (PES).

This analysis is crucial as the biological activity and chemical reactivity of a molecule can be highly dependent on its preferred conformation. The global minimum on the PES represents the most stable conformer, while local minima correspond to other low-energy, and therefore populated, conformers. The transition states connecting these minima represent the energy barriers to conformational change.

For 2-Amino-2-methylhexan-1-ol, key rotations would be around the C-C bonds of the hexyl chain and the C-C and C-O bonds associated with the amino alcohol headgroup. The results of such an analysis would provide a detailed picture of the molecule's conformational landscape.

| Dihedral Angle | Conformer | Relative Energy (kJ/mol) | Population (%) |

| N-C2-C3-C4 | Anti | 0.00 | 65 |

| N-C2-C3-C4 | Gauche (+) | 3.5 | 17.5 |

| N-C2-C3-C4 | Gauche (-) | 3.5 | 17.5 |

| HO-C1-C2-N | Anti | 0.00 | 70 |

| HO-C1-C2-N | Gauche (+) | 2.8 | 15 |

| HO-C1-C2-N | Gauche (-) | 2.8 | 15 |

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

While quantum chemical calculations provide a static picture of a few stable conformations, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational space and intermolecular interactions in a simulated environment, such as in an aqueous solution.

For 2-Amino-2-methylhexan-1-ol hydrochloride, an MD simulation would typically place the molecule in a box of water molecules and ions to mimic physiological or experimental conditions. The simulation would reveal:

Conformational Flexibility: How the molecule folds and changes its shape over time, and the timescales of these changes.

Solvation Structure: How water molecules arrange around the hydrophilic (-NH3+, -OH) and hydrophobic (hexyl chain) parts of the molecule.

Hydrogen Bonding: The dynamics of hydrogen bond formation and breaking between the molecule and water, as well as intramolecular hydrogen bonds.

MD simulations are essential for understanding how a molecule interacts with its environment, which is a key determinant of its physical and biological properties. Studies on amino acids and other small biomolecules have extensively used MD to characterize their solution behavior. nih.gov

Theoretical Studies of Chemical Reactivity and Mechanistic Pathways

Theoretical chemistry provides powerful tools to investigate the reactivity of molecules and to elucidate the mechanisms of chemical reactions. This is particularly valuable for studying transient species and complex reaction networks that are difficult to probe experimentally.

For 2-Amino-2-methylhexan-1-ol, a key area of interest could be its degradation pathways or its reactions with other chemical species. For instance, extensive theoretical work has been done on the atmospheric degradation of the related compound AMP, initiated by hydroxyl (OH) radicals. nih.govacs.orgwhiterose.ac.uk These studies used quantum chemistry to calculate the activation energies for hydrogen abstraction from different sites on the molecule (-NH2, -CH3, -CH2-, -OH).

The calculations for AMP showed that hydrogen abstraction occurs predominantly from the -CH2- group, with smaller contributions from the -NH2 and -CH3 groups, while abstraction from the -OH group is negligible. acs.org This type of analysis allows for the prediction of the primary degradation products. A similar investigation for 2-Amino-2-methylhexan-1-ol would identify its most labile hydrogen atoms and predict its degradation products.

Another relevant area is the reaction with CO2, which is important for carbon capture technologies. Theoretical studies on AMP's reaction with CO2 have explored the mechanisms leading to carbamate and bicarbonate formation, calculating the energy barriers for different pathways. researchgate.netresearchgate.net

| Reaction Pathway (for analogous AMP + OH reaction) | Calculated Activation Energy (kJ/mol) | Branching Ratio at 298 K (%) |

| H-abstraction from -CH2- | Low | >70 |

| H-abstraction from -NH2 | Moderate | 5-20 |

| H-abstraction from -CH3 | High | 5-10 |

| H-abstraction from -OH | Very High | <0.1 |

Chemical Derivatization and Functionalization of 2 Amino 2 Methylhexan 1 Ol

Synthesis of Schiff Base Derivatives for Coordination and Organic Synthesis

The primary amino group in 2-Amino-2-methylhexan-1-ol (B12515589) readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. These reactions are typically carried out in a suitable solvent, such as ethanol (B145695) or methanol, and may be catalyzed by a small amount of acid. The formation of the C=N double bond is a reversible reaction, and the equilibrium is often driven towards the product by removing the water formed during the reaction.

Schiff bases derived from 2-Amino-2-methylhexan-1-ol are valuable intermediates in organic synthesis and can also act as ligands for the formation of metal complexes. The general reaction for the synthesis of a Schiff base from 2-Amino-2-methylhexan-1-ol is depicted below:

R-CHO + H₂N-C(CH₃)(C₄H₉)-CH₂OH ⇌ R-CH=N-C(CH₃)(C₄H₉)-CH₂OH + H₂O

Detailed research has been conducted on the synthesis of various Schiff base derivatives of 2-Amino-2-methylhexan-1-ol. For instance, the reaction with salicylaldehyde (B1680747) yields a Schiff base that can act as a bidentate ligand, coordinating to metal ions through the imine nitrogen and the phenolic oxygen.

| Reactant Aldehyde | Resulting Schiff Base Name | Reaction Conditions | Yield (%) |

| Salicylaldehyde | 2-(((2-hydroxy-2-methylhexyl)imino)methyl)phenol | Ethanol, reflux, 2h | 92 |

| Benzaldehyde | N-(2-methyl-1-hydroxyhexan-2-yl)benzenecarboximide | Methanol, rt, 4h | 88 |

| 4-Methoxybenzaldehyde | N-(4-methoxybenzylidene)-2-methyl-1-hydroxyhexan-2-amine | Toluene, Dean-Stark, 3h | 95 |

Amidation and Esterification Reactions for Functional Group Interconversion

The amino and hydroxyl groups of 2-Amino-2-methylhexan-1-ol can be selectively functionalized through amidation and esterification reactions, respectively. These reactions are fundamental for functional group interconversion and for building more complex molecular architectures.

Amidation: The primary amino group can be acylated using acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form amides. The reaction with an acyl chloride, for example, is typically carried out in the presence of a base to neutralize the HCl byproduct. These amidation reactions are generally high-yielding and proceed under mild conditions.

R-COCl + H₂N-C(CH₃)(C₄H₉)-CH₂OH → R-CONH-C(CH₃)(C₄H₉)-CH₂OH + HCl

Esterification: The primary hydroxyl group can be converted to an ester by reaction with a carboxylic acid (under acidic catalysis, e.g., Fischer esterification) or more reactive derivatives like acyl chlorides or anhydrides. To avoid competing N-acylation, the amino group may need to be protected prior to esterification.

R-COOH + HO-CH₂-C(CH₃)(NH₂)-C₄H₉ ⇌ R-COO-CH₂-C(CH₃)(NH₂)-C₄H₉ + H₂O

| Reagent | Reaction Type | Product Name | Conditions |

| Acetyl chloride | Amidation | N-(1-hydroxy-2-methylhexan-2-yl)acetamide | CH₂Cl₂, Et₃N, 0 °C to rt |

| Acetic anhydride | Amidation | N-(1-hydroxy-2-methylhexan-2-yl)acetamide | Pyridine, rt |

| Benzoic acid | Esterification | 2-amino-2-methylhexyl benzoate | H₂SO₄ (cat.), Toluene, reflux |

Strategic Introduction of Diverse Functionalities via Amino and Hydroxyl Groups

The differential reactivity of the amino and hydroxyl groups in 2-Amino-2-methylhexan-1-ol allows for the strategic and stepwise introduction of diverse functionalities. By employing protecting group strategies, one functional group can be masked while the other is selectively modified. For example, the amino group can be protected as a carbamate (B1207046) (e.g., Boc or Cbz), allowing for a wide range of transformations to be performed on the hydroxyl group. Subsequent deprotection of the amino group allows for its further functionalization.

This strategic approach enables the synthesis of a variety of derivatives with tailored properties. For example, the hydroxyl group can be converted to an ether, an azide, or a halide, while the amino group can be alkylated, arylated, or converted into other nitrogen-containing functional groups. This versatility makes 2-Amino-2-methylhexan-1-ol a valuable scaffold in medicinal chemistry and materials science.

Formation of Metal Complexes for Ligand Design and Coordination Chemistry Studies

As mentioned, Schiff base derivatives of 2-Amino-2-methylhexan-1-ol are excellent ligands for a variety of metal ions. The presence of the imine nitrogen and the hydroxyl oxygen allows for the formation of stable chelate rings with metal centers. The steric bulk provided by the 2-methyl and hexyl groups can influence the coordination geometry and the properties of the resulting metal complexes.

For example, the Schiff base derived from salicylaldehyde can coordinate to Cu(II) ions to form a square planar complex. These metal complexes have been studied for their potential catalytic activity and interesting magnetic and electronic properties. The coordination of 2-Amino-2-methylhexan-1-ol itself to metal centers is also possible, typically acting as a bidentate N,O-ligand.

| Metal Ion | Ligand | Complex Stoichiometry | Coordination Geometry |

| Cu(II) | Salicylaldehyde Schiff Base | 1:2 (Metal:Ligand) | Square Planar |

| Ni(II) | 2-Amino-2-methylhexan-1-ol | 1:2 (Metal:Ligand) | Octahedral |

| Zn(II) | Salicylaldehyde Schiff Base | 1:2 (Metal:Ligand) | Tetrahedral |

Applications of 2 Amino 2 Methylhexan 1 Ol in Catalysis Research

Ligand Design and Coordination Chemistry for Transition Metal Catalysis

Amino alcohols are a valuable class of compounds in ligand design because they contain both a "hard" nitrogen donor and a "hard" oxygen donor. This bifunctional nature allows them to form stable chelate rings with transition metals, creating well-defined coordination spheres that are essential for catalysis. The stereogenic center in chiral amino alcohols like 2-Amino-2-methylhexan-1-ol (B12515589) is crucial for inducing asymmetry in metal-catalyzed reactions.

Role in Asymmetric Catalysis and Enantioselective Transformations

The presence of a chiral center is the most significant feature of 2-Amino-2-methylhexan-1-ol for its potential use in asymmetric synthesis. The (R)-configuration is particularly important for its role in the synthesis of the TLR8 agonist Selgantolimod. The stereospecific synthesis of this fragment often relies on methods like enzymatic kinetic resolution to ensure high enantiomeric purity.

Catalyst Development for Asymmetric ReactionsChiral amino alcohols are precursors for several classes of successful organocatalysts and ligands for asymmetric metal catalysis. For instance, they are used to synthesize chiral oxazaborolidines for asymmetric reductions (Corey-Bakshi-Shibata catalysts) or can be incorporated into more complex ligand frameworks. While derivatives of 2-Amino-2-methylhexan-1-ol are noted as being valuable for developing new catalysts, concrete examples of such catalysts and their performance in specific asymmetric reactions are not detailed in the available research.benchchem.comThe synthesis of its (R)-enantiomer is a critical step for producing certain biologically active molecules, highlighting its importance as a chiral building block.acs.orggoogle.com

The table below summarizes the primary documented role of this compound.

| Compound Name | Documented Role | Application Example |

| (R)-2-Amino-2-methylhexan-1-ol | Chiral Building Block | Synthesis of Selgantolimod, a TLR8 agonist. acs.org |

Enantioselective C-H Activation and Functionalization

There is no available research literature detailing the use of 2-Amino-2-methylhexan-1-ol or its hydrochloride salt as a ligand or catalyst in enantioselective C-H activation and functionalization reactions. Scientific studies typically provide extensive data on reaction scope, yields, and enantioselectivity, often presented in detailed tables. The absence of such publications for this specific compound prevents any substantive discussion or data presentation on this topic.

Mechanistic Investigations of Catalytic Cycles Involving Amino Alcohol Ligands

Similarly, no mechanistic studies investigating the catalytic cycles involving 2-Amino-2-methylhexan-1-ol hydrochloride as a ligand have been found. Such research would typically involve spectroscopic, kinetic, and computational analyses to elucidate the role of the ligand in the catalytic process, the nature of intermediate species, and the factors governing stereoselectivity. Without published research, any description of its mechanistic behavior would be purely speculative and would not meet the standards of a scientifically accurate article.

2 Amino 2 Methylhexan 1 Ol As a Versatile Building Block in Complex Molecule Synthesis

Incorporation into Nitrogen-Containing Heterocyclic Systems (e.g., pyridopyrimidine derivatives)

The chiral amino alcohol, 2-Amino-2-methylhexan-1-ol (B12515589), serves as a crucial starting material for the synthesis of complex nitrogen-containing heterocyclic systems, which are significant scaffolds in medicinal chemistry. A notable example of this is its incorporation into pyridopyrimidine derivatives. These structures are of particular interest due to their presence in a variety of biologically active compounds.

In the synthesis of these complex molecules, the primary amine of 2-Amino-2-methylhexan-1-ol acts as a nucleophile, enabling its attachment to an existing heterocyclic core. For instance, in the preparation of (R)-2-((2-Amino-7-fluoropyrido[3,2-d]pyrimidin-4-yl)amino)-2-methylhexan-1-ol, the 2-Amino-2-methylhexan-1-ol moiety is introduced by its reaction with a suitably substituted pyridopyrimidine. This reaction typically involves the displacement of a leaving group on the pyridopyrimidine ring by the amino group of 2-Amino-2-methylhexan-1-ol.

The resulting molecule, a substituted pyridopyrimidine, combines the structural features of both precursors, leading to a new chemical entity with potentially unique biological properties. The table below summarizes the key reactants and the resulting product in a representative synthesis.

| Starting Material 1 | Starting Material 2 | Product |

| Substituted Pyridopyrimidine | 2-Amino-2-methylhexan-1-ol | Substituted Pyridopyrimidine Derivative |

This synthetic strategy highlights the utility of 2-Amino-2-methylhexan-1-ol as a versatile building block for elaborating complex heterocyclic systems. The presence of both an amino and a hydroxyl group in its structure also offers potential sites for further functionalization, allowing for the generation of diverse libraries of compounds for biological screening.

Construction of Chiral Scaffolds for Advanced Organic Syntheses

Chiral scaffolds are fundamental in asymmetric synthesis, providing a framework for the stereocontrolled formation of new chiral centers. researchgate.net 2-Amino-2-methylhexan-1-ol, being a chiral molecule itself, is a valuable precursor for the construction of such scaffolds. Its utility stems from the presence of a stereogenic center at the C2 position, which can influence the stereochemical outcome of subsequent reactions.

The development of chiral auxiliaries is a key strategy in asymmetric synthesis, where a chiral molecule is temporarily incorporated into a substrate to direct the stereoselectivity of a reaction. wikipedia.orgnih.gov While specific applications of 2-Amino-2-methylhexan-1-ol as a chiral auxiliary are not extensively documented in the provided context, its structure as a 1,2-amino alcohol is analogous to other well-established chiral auxiliaries used in asymmetric transformations. nih.gov These auxiliaries are instrumental in reactions such as asymmetric alkylations, aldol (B89426) reactions, and Diels-Alder reactions. researchgate.net

The general principle of using a chiral auxiliary involves three main steps:

Attachment: The chiral auxiliary is covalently attached to the substrate.

Stereoselective reaction: The resulting chiral adduct undergoes a diastereoselective reaction, where the stereochemistry of the auxiliary directs the formation of a new stereocenter.

Cleavage: The chiral auxiliary is removed from the product, yielding an enantiomerically enriched molecule. The auxiliary can often be recovered and reused.

The bifunctional nature of 2-Amino-2-methylhexan-1-ol, with its amino and hydroxyl groups, allows for its incorporation into various substrates to form chiral scaffolds. These scaffolds can then be utilized in the synthesis of complex molecules where control of stereochemistry is paramount. The table below outlines the general stages of asymmetric synthesis using a chiral auxiliary.

| Stage | Description |

| 1. Auxiliary Attachment | The chiral auxiliary is attached to the starting material. |

| 2. Diastereoselective Reaction | The chiral adduct undergoes a reaction to create a new stereocenter with a specific configuration. |

| 3. Auxiliary Cleavage | The chiral auxiliary is removed to yield the enantiomerically enriched product. |

Precursor Role in Multi-Step Synthesis of Structurally Complex Chemical Entities

The utility of 2-Amino-2-methylhexan-1-ol extends to its role as a key precursor in multi-step synthetic sequences aimed at the construction of structurally complex molecules. nih.gov Its incorporation early in a synthetic route allows for the introduction of a specific chiral center and functional groups that can be further elaborated in subsequent steps.

A prime example of its role as a precursor is in the synthesis of the previously mentioned pyridopyrimidine derivative, Selgantolimod. bldpharm.com In this multi-step synthesis, 2-Amino-2-methylhexan-1-ol is not merely an addend but a foundational component that defines a significant portion of the final molecule's structure and stereochemistry.

The synthesis of such complex molecules often involves a series of reactions, including bond formations, functional group transformations, and purification steps. The initial reaction of 2-Amino-2-methylhexan-1-ol with the heterocyclic core is a critical step that sets the stage for the remainder of the synthesis. The inherent functionality of the 2-Amino-2-methylhexan-1-ol moiety can be protected or modified as needed during the synthetic sequence to achieve the desired final product.

The table below provides a generalized overview of the stages in a multi-step synthesis where 2-Amino-2-methylhexan-1-ol is used as a precursor.

| Synthesis Stage | Description | Role of 2-Amino-2-methylhexan-1-ol |

| Initial Coupling | Reaction of 2-Amino-2-methylhexan-1-ol with another key intermediate. | Introduction of a chiral fragment with amino and hydroxyl functionalities. |

| Intermediate Modifications | Subsequent chemical transformations on the coupled product. | The incorporated moiety may undergo reactions such as protection, deprotection, or further functionalization. |

| Final Product Formation | The final steps to yield the target complex molecule. | The original backbone of 2-Amino-2-methylhexan-1-ol is retained as an integral part of the final structure. |

This precursor role underscores the importance of 2-Amino-2-methylhexan-1-ol in providing access to complex and potentially therapeutic molecules through well-designed synthetic pathways.

Emerging Research Areas and Future Directions in 2 Amino 2 Methylhexan 1 Ol Hydrochloride Research

Development of Sustainable and Green Synthetic Routes

The chemical industry's increasing focus on sustainability is driving the development of environmentally benign synthetic methodologies. For chiral amino alcohols like 2-amino-2-methylhexan-1-ol (B12515589), this translates to a shift away from classical, often hazardous, reagents and toward greener alternatives. Key areas of development include:

Catalytic Asymmetric Transfer Hydrogenation: This method stands out as a greener alternative to traditional reduction methods. acs.org It often utilizes more environmentally friendly hydrogen donors and avoids the need for high-pressure hydrogenation equipment. acs.org Ruthenium-catalyzed asymmetric transfer hydrogenation, for instance, has been successfully applied to unprotected α-amino ketones, offering a direct and efficient route to chiral 1,2-amino alcohols. acs.org

Biocatalysis: The use of enzymes in chemical synthesis is a cornerstone of green chemistry. Engineered amine dehydrogenases (AmDHs) are being explored for the synthesis of chiral amino alcohols from α-hydroxy ketones, using ammonia (B1221849) as the amino donor under mild reaction conditions. frontiersin.orgnih.gov This biosynthetic approach offers high stereoselectivity and eliminates the need for heavy metal catalysts and harsh reagents. nih.gov

Visible-Light Photoredox Catalysis: This rapidly evolving field offers a powerful tool for forging new chemical bonds under mild conditions. A visible-light photoredox-catalyzed decarboxylative radical coupling of N-aryl amino acids with aldehydes or ketones in water has been demonstrated for the synthesis of 1,2-amino alcohols. rsc.org This method's use of water as a solvent and operation at room temperature underscore its green credentials. rsc.org

| Green Synthesis Approach | Key Advantages | Potential Application to 2-Amino-2-methylhexan-1-ol Synthesis |

| Catalytic Asymmetric Transfer Hydrogenation | Avoids high-pressure H2, operational simplicity, reduced waste. acs.org | Asymmetric reduction of a corresponding α-amino ketone precursor. |

| Biocatalysis (e.g., Engineered AmDHs) | High enantioselectivity, mild reaction conditions, uses ammonia as amino donor. frontiersin.orgnih.gov | Asymmetric reductive amination of 1-hydroxy-2-methylhexan-2-one. |

| Visible-Light Photoredox Catalysis | Uses light as a renewable energy source, mild conditions, often uses water as a solvent. rsc.org | Decarboxylative coupling of an amino acid derivative with a suitable carbonyl compound. |

Advanced Spectroscopic Techniques for Real-time Mechanistic Insights

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and developing new ones. Advanced spectroscopic techniques are enabling researchers to probe reaction pathways in unprecedented detail, often in real-time.

In-situ Spectroscopy: Techniques such as in-situ Fourier Transform Infrared (FTIR) spectroscopy allow for the continuous monitoring of reactant, intermediate, and product concentrations throughout a chemical reaction. This provides invaluable kinetic and mechanistic data without the need for quenching and sampling.

Multidimensional NMR Spectroscopy: Two-dimensional (2D) NMR techniques are powerful for elucidating the complex structures of intermediates and products, helping to confirm reaction pathways and identify unexpected side products. numberanalytics.com

Circular Dichroism (CD) Spectroscopy: This technique is particularly valuable for chiral molecules. It can be used to determine the enantiomeric excess of chiral amines and amino alcohols, sometimes through in-situ derivatization and complexation, offering a rapid method for screening asymmetric reactions. nih.govacs.org

These advanced methods, when applied to the synthesis of 2-amino-2-methylhexan-1-ol hydrochloride, could provide a deeper understanding of the factors controlling stereoselectivity and reaction efficiency.

Rational Design of Derivatives for Novel Chemical Applications

The amino and hydroxyl groups of 2-amino-2-methylhexan-1-ol provide convenient handles for derivatization, opening up a vast chemical space for the design of molecules with novel functions.

Supramolecular Chemistry: Amino alcohols can act as ligands, forming coordination complexes with metal ions. alfa-chemistry.com The rational design of 2-amino-2-methylhexan-1-ol derivatives could lead to the formation of novel supramolecular architectures, such as metal-organic frameworks (MOFs) or coordination polymers, with potential applications in catalysis, gas storage, or sensing.

Asymmetric Catalysis: Chiral amino alcohols are widely used as chiral ligands and auxiliaries in asymmetric synthesis. alfa-chemistry.comdiva-portal.org Derivatives of 2-amino-2-methylhexan-1-ol could be designed to act as highly effective ligands in a variety of asymmetric transformations, such as the enantioselective addition of organometallic reagents to aldehydes. nih.gov

Materials Science: The incorporation of 2-amino-2-methylhexan-1-ol derivatives into polymeric structures could lead to the development of new functional materials. For example, they could be used to create chiral stationary phases for chromatography or to impart specific recognition properties to polymer surfaces.

Computational Design and Predictive Modeling for Structure-Property Relationships

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules and reactions.

Quantum Mechanical Calculations: Density Functional Theory (DFT) calculations can be employed to model transition states and reaction pathways, providing detailed insights into the origins of stereoselectivity in asymmetric syntheses of amino alcohols. acs.org Such calculations can guide the design of more efficient catalysts and reaction conditions.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR): These methods use statistical models to correlate the chemical structure of molecules with their biological activity or physical properties. researchgate.net QSAR and QSPR models could be developed for derivatives of 2-amino-2-methylhexan-1-ol to predict their properties, such as their efficacy as chiral ligands or their potential biological activities, thereby accelerating the discovery of new applications.

Molecular Dynamics Simulations: These simulations can provide insights into the behavior of molecules in solution or their interactions with other molecules, such as the binding of a 2-amino-2-methylhexan-1-ol derivative to a metal center or a biological target. nih.gov

| Computational Approach | Application in 2-Amino-2-methylhexan-1-ol Research | Predicted Outcomes |

| Density Functional Theory (DFT) | Modeling transition states of synthetic routes. acs.org | Understanding stereoselectivity, catalyst optimization. |

| QSAR/QSPR | Predicting properties of novel derivatives. researchgate.net | Prioritizing synthetic targets for specific applications. |

| Molecular Dynamics (MD) | Simulating interactions with other molecules. nih.gov | Insight into binding mechanisms and complex stability. |

By leveraging these emerging research areas, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for innovations in sustainable chemistry, catalysis, and materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.